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Abstract
PBN1 (Protein B-related N-terminal 1), known as Pbn1p in Saccharomyces cerevisiae, is an

essential, type I transmembrane glycoprotein localized to the endoplasmic reticulum (ER). It

plays a crucial role as a chaperone-like protein involved in the folding, processing, and quality

control of a subset of proteins within the secretory pathway. Understanding the protein-protein

interaction network of PBN1 is vital for elucidating its precise molecular functions and its role in

cellular homeostasis. This document provides detailed application notes and protocols for

investigating the protein-protein interactions of PBN1, focusing on Co-Immunoprecipitation (Co-

IP), the Membrane Yeast Two-Hybrid (MYTH) system, and Surface Plasmon Resonance

(SPR).

Known and Predicted Interactions of Pbn1p
The STRING database is a valuable resource for summarizing known and predicted protein-

protein interactions. The interactions for Pbn1p (YCL052C) are derived from various evidence

channels, including experimental data, co-expression, and genomic context.
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Interacting Protein Gene Name Description
STRING Combined
Score

DPM1 YPR183W
Dolichol-phosphate

mannosyltransferase
0.961

GPI14 YJR013W
GPI

mannosyltransferase I
0.857

GPI10 YGL142C

GPI

mannosyltransferase

III

0.847

GPI18 YBR004C
Component of the GPI

transamidase complex
0.814

ROT2 YBR229C
Glucosidase II alpha

subunit

Not specified in

search

SPB1 YCL054W
rRNA

methyltransferase

Not specified in

search

Note: The STRING combined score represents the confidence of the interaction, with higher

scores indicating higher confidence. Scores are derived from an integration of different

evidence channels[1][2][3].

PBN1 Signaling and Functional Pathway
PBN1 is a key component of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis

pathway. This pathway is essential for anchoring a wide variety of proteins to the cell surface.

Pbn1p is a component of GPI-mannosyltransferase I, which catalyzes the transfer of the first

mannose to the GPI anchor precursor.
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PBN1's role in the GPI-anchor biosynthesis pathway.

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PBN1 Interaction
Validation
Co-IP is used to investigate protein-protein interactions in vivo by using an antibody to

precipitate a protein of interest (the "bait") and its binding partners (the "prey") from a cell

lysate. Given that PBN1 is an ER-localized membrane protein, this protocol is optimized for the

challenges associated with membrane protein solubilization while preserving protein

complexes.

Workflow for Co-Immunoprecipitation of PBN1
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Workflow for Co-IP of a tagged PBN1 protein.

Detailed Protocol:
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Yeast Culture and Lysis:

Grow yeast cells expressing an epitope-tagged PBN1 (e.g., PBN1-HA) to mid-log phase.

Harvest cells by centrifugation and wash with ice-cold lysis buffer without detergent.

Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150

mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% Digitonin, 1x Protease Inhibitor Cocktail).

The choice of detergent is critical; start with a mild non-ionic detergent like Triton X-100 or

Digitonin to solubilize ER membranes while preserving protein-protein interactions.

Lyse cells by glass bead beating or using a French press at 4°C.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Pre-clearing the Lysate:

Transfer the supernatant to a new tube.

Add 20-30 µL of Protein A/G agarose or magnetic beads and incubate on a rotator for 1

hour at 4°C to reduce non-specific binding.

Pellet the beads and transfer the supernatant (pre-cleared lysate) to a fresh tube.

Immunoprecipitation:

Add the primary antibody against the epitope tag (e.g., anti-HA antibody) to the pre-

cleared lysate. The optimal antibody concentration should be empirically determined.

Incubate on a rotator for 2-4 hours or overnight at 4°C.

Capture of Immune Complexes:

Add 30-50 µL of fresh Protein A/G beads to the lysate-antibody mixture.

Incubate on a rotator for 1-2 hours at 4°C.

Washing:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1577077?utm_src=pdf-body
https://www.benchchem.com/product/b1577077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pellet the beads by centrifugation.

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash

Buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100).

Elution:

After the final wash, remove all supernatant.

Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and

boiling for 5-10 minutes.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Perform a Western blot analysis using an antibody specific to the suspected interacting

protein ("prey").

A band corresponding to the prey protein in the PBN1-IP lane, but not in a negative control

(e.g., IP with an irrelevant antibody), indicates an interaction.

Membrane Yeast Two-Hybrid (MYTH) for Interaction
Screening
The conventional Yeast Two-Hybrid (Y2H) system is not suitable for integral membrane

proteins as it requires the interaction to occur in the nucleus. The Membrane Yeast Two-Hybrid

(MYTH) system, based on the split-ubiquitin principle, is specifically designed to detect

interactions between full-length membrane proteins in their native environment.

MYTH System Principle
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Principle of the Membrane Yeast Two-Hybrid (MYTH) system.

Detailed Protocol Outline:

Bait and Prey Plasmid Construction:

Clone the full-length PBN1 coding sequence into a MYTH "bait" vector. This will create a

fusion protein where PBN1 is followed by the C-terminal half of ubiquitin (Cub) and a

transcription factor (TF), for example, LexA-VP16.

Construct a "prey" library by cloning cDNAs from the organism of interest into a MYTH

"prey" vector, which fuses the proteins to a mutated N-terminal half of ubiquitin (NubG).

The I13G mutation in NubG prevents its spontaneous association with Cub.

Yeast Transformation and Screening:

Co-transform a suitable yeast reporter strain with the PBN1-Cub-TF bait plasmid and the

NubG-prey library.

Plate the transformed yeast on selective media. If the bait (PBN1) and a prey protein

interact, NubG and Cub are brought into close proximity, leading to the reconstitution of a

split-ubiquitin molecule.

This reconstituted ubiquitin is recognized and cleaved by deubiquitinating enzymes

(DUBs) in the cytoplasm, releasing the transcription factor.
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The released TF translocates to the nucleus and activates reporter genes (e.g., HIS3,

ADE2, lacZ), allowing transformed yeast to grow on selective media and/or exhibit a color

change (e.g., blue colonies in the presence of X-gal).

Identification of Interactors:

Isolate the prey plasmids from the positive yeast colonies.

Sequence the prey plasmids to identify the genes encoding the interacting proteins.

Validation:

Re-transform the identified prey plasmid with the original bait plasmid into the reporter

strain to confirm the interaction.

Perform control transformations with unrelated bait proteins to ensure the specificity of the

interaction.

Surface Plasmon Resonance (SPR) for Quantitative
Interaction Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It

allows for the quantitative determination of binding kinetics (association and dissociation rates)

and affinity. For membrane proteins like PBN1, special considerations are needed for protein

purification and immobilization.

Workflow for SPR Analysis of PBN1 Interactions
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Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol Outline:

Protein Purification:

Express and purify a recombinant, soluble version of the PBN1 ectodomain or the full-

length protein solubilized in a suitable detergent.

Express and purify the potential interacting protein (the "analyte").

Ensure high purity and proper folding of both proteins.

Ligand Immobilization:
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The purified PBN1 (the "ligand") is immobilized onto the surface of an SPR sensor chip.

Common methods include amine coupling or capture-based approaches (e.g., using an

antibody against an epitope tag on PBN1).

For full-length membrane proteins, a lipid-coated sensor chip can be used to create a

more native-like environment.

Interaction Analysis:

A running buffer is continuously flowed over the sensor chip surface to establish a stable

baseline.

The purified prey protein (the "analyte") is injected at various concentrations over the

immobilized PBN1.

The binding of the analyte to the ligand causes a change in the refractive index at the

sensor surface, which is detected in real-time and recorded as a sensorgram (response

units vs. time).

The association phase is monitored during analyte injection, followed by a dissociation

phase where the running buffer is flowed over the chip again.

Data Analysis:

The resulting sensorgrams are fitted to various binding models to calculate the association

rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation

constant (KD = kd/ka). The KD value is a measure of the binding affinity, with lower values

indicating a stronger interaction.

Regeneration:

After each binding cycle, a regeneration solution is injected to remove the bound analyte,

allowing the sensor chip to be reused for subsequent experiments.

Conclusion
The investigation of PBN1 protein interactions is essential for a complete understanding of its

role in the endoplasmic reticulum. The combination of in vivo methods like Co-
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Immunoprecipitation and Membrane Yeast Two-Hybrid for identification and validation of

interactors, coupled with in vitro quantitative analysis by Surface Plasmon Resonance, provides

a powerful and comprehensive strategy for mapping the PBN1 interactome. The protocols and

data presented here serve as a detailed guide for researchers embarking on the study of this

crucial ER-resident protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The STRING database in 2021: customizable protein–protein networks, and functional
characterization of user-uploaded gene/measurement sets - PMC [pmc.ncbi.nlm.nih.gov]

2. The STRING database in 2023: protein-protein association networks and functional
enrichment analyses for any sequenced genome of interest - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. A thorough analysis of the contribution of experimental, derived and sequence-based
predicted protein-protein interactions for functional annotation of proteins | PLOS One
[journals.plos.org]

To cite this document: BenchChem. [Investigating Protein-Protein Interactions of PBN1:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577077#methods-to-investigate-pbn1-protein-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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